![molecular formula C12H14N2O B15069114 7-[(Dimethylamino)methyl]quinolin-8-ol CAS No. 77895-38-6](/img/structure/B15069114.png)
7-[(Dimethylamino)methyl]quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(Dimethylamino)methyl]quinolin-8-ol is an organic compound belonging to the quinoline family. This compound is characterized by a quinoline core with a dimethylaminomethyl group attached to the seventh position and a hydroxyl group at the eighth position. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Dimethylamino)methyl]quinolin-8-ol typically involves the reaction of quinolin-8-ol with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 7-[(Dimethylamino)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the eighth position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The dimethylaminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
7-[(Dimethylamino)methyl]quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-[(Dimethylamino)methyl]quinolin-8-ol involves its ability to chelate metal ions, such as copper and zinc. This chelation disrupts metal ion homeostasis within cells, leading to various biological effects. The compound can also act as an antioxidant, stabilizing phenol and retarding the formation of quinones. These properties make it a valuable tool in studying metal ion-related diseases and oxidative stress.
類似化合物との比較
8-Hydroxyquinoline: Similar in structure but lacks the dimethylaminomethyl group.
5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol: Contains additional chlorine atoms at the fifth and seventh positions.
Uniqueness: 7-[(Dimethylamino)methyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminomethyl group enhances its ability to interact with biological targets and metal ions, making it a versatile compound in various research applications.
特性
IUPAC Name |
7-[(dimethylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(2)8-10-6-5-9-4-3-7-13-11(9)12(10)15/h3-7,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLNGJDQYQANFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C2=C(C=CC=N2)C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516712 |
Source


|
| Record name | 7-[(Dimethylamino)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77895-38-6 |
Source


|
| Record name | 7-[(Dimethylamino)methyl]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)


![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
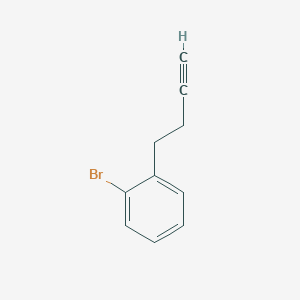
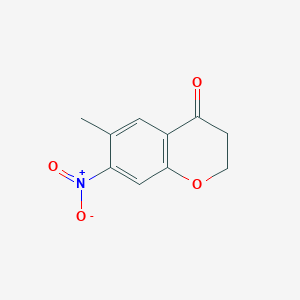
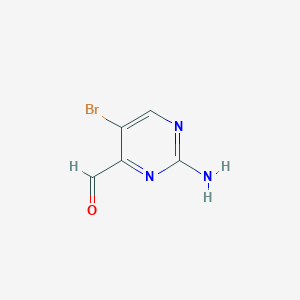
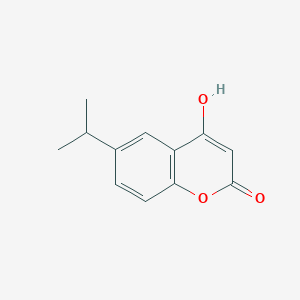
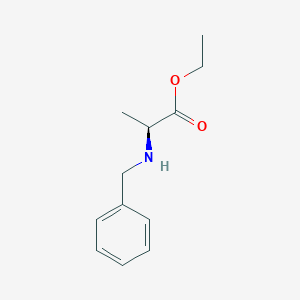
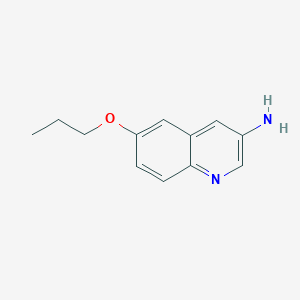
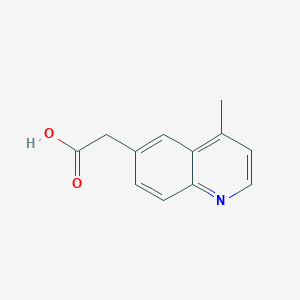
![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
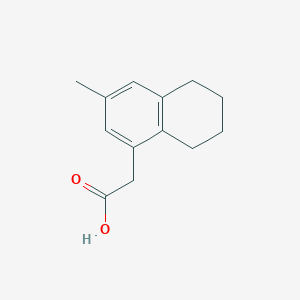
![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)
